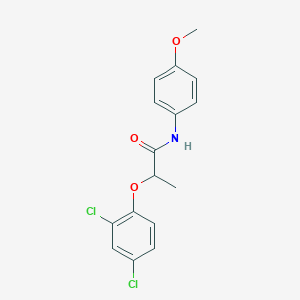

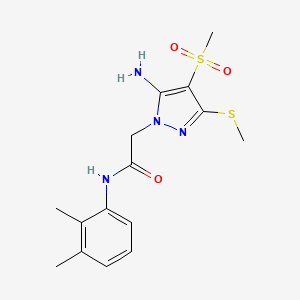

叔丁基 4-(3-叠氮基-2-氧代吡咯烷-1-基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives is well-documented. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through scalable routes, indicating that the synthesis of related compounds, such as the one , could potentially be achieved through similar methods . Another paper reports the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which suggests that the introduction of functional groups onto the piperidine ring system is feasible . These methods could be adapted for the synthesis of tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives is characterized by techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate shows that the piperazine ring adopts a chair conformation . This information is valuable for predicting the conformational preferences of the azido-oxopyrrolidinyl piperidine derivative.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine-1-carboxylate derivatives is highlighted by their use as intermediates in various chemical reactions. For example, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone undergoes allylation to afford 3-alkenyl-4-oxopiperidine-1-carboxylates . This indicates that the azido group in the compound of interest could potentially participate in click chemistry reactions, given its propensity to act as a reactive handle in azide-alkyne cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their structural characteristics and the functional groups present. For instance, the presence of tert-butyl groups typically imparts steric bulk, which can influence the compound's solubility and reactivity. The azido group is known for its high reactivity, particularly in click chemistry, which could make the compound a valuable synthetic intermediate. The oxopyrrolidinyl moiety could contribute to the compound's polarity and potential for hydrogen bonding, affecting its solubility and crystallinity.

科学研究应用

在生物活性化合物合成中的作用

叔丁基 4-(3-叠氮基-2-氧代吡咯烷-1-基)哌啶-1-甲酸酯在各种生物活性化合物的合成中作为重要的中间体。例如,它用于通过从叔丁基-4-羟基哌啶-1-甲酸酯开始的多步过程合成抗癌药物克唑替尼。这种合成途径因其相对较高的总产率而具有重要意义,突出了该化合物在制药中的用途 (Kong et al., 2016)。

在抗癌药物开发中

叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯,是该化合物的衍生物,在小分子抗癌药物的开发中起着至关重要的作用。已经建立了该化合物的快速高产合成方法,强调了其在癌症治疗领域的关联性 (Zhang et al., 2018)。

作为万德他尼合成的关键中间体

叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-甲酸酯的另一种衍生物在万德他尼的合成中至关重要,万德他尼是一种用于治疗某些类型癌症的药物。合成涉及酰化、磺化和取代等步骤,总收率为 20.2%,表明其在药物合成中的重要性 (Wang et al., 2015)。

在 X 射线晶体学研究中

X 射线研究揭示了叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯(一种相关化合物)的有趣结构方面,这有助于了解分子构型和晶体中的相互作用。这些知识对于药物设计和理解固态中的分子相互作用至关重要 (Didierjean et al., 2004)。

作为哌啶衍生物合成中的合成子

该化合物及其衍生物是制备多种哌啶衍生物的有前途的合成子,这在药物化学中具有重要意义。它们在合成各种生物活性分子的作用中证明了它们在化学合成中的多功能性和重要性 (Moskalenko & Boev, 2014)。

属性

IUPAC Name |

tert-butyl 4-(3-azido-2-oxopyrrolidin-1-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3/c1-14(2,3)22-13(21)18-7-4-10(5-8-18)19-9-6-11(12(19)20)16-17-15/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVQMNJORHVISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

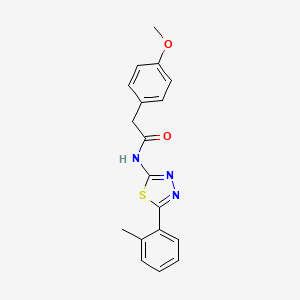

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

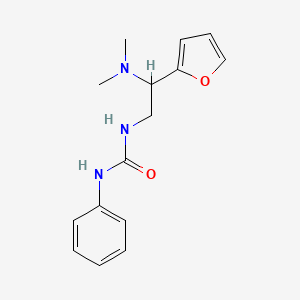

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)